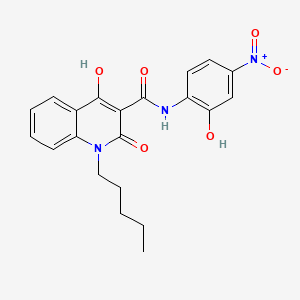![molecular formula C27H25N3O4S B604647 2-{[5-benzyl-4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 372494-61-6](/img/structure/B604647.png)
2-{[5-benzyl-4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-benzyl-4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-benzyl-4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the pyrimidine ring in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Sulfanyl Group: The sulfanyl group can be added through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the pyrimidine ring.
Attachment of the Acetamide Group: The final step involves the formation of the acetamide group through an amide coupling reaction, typically using an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol.
Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-{[5-benzyl-4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the pyrimidine ring and various functional groups allows it to bind to active sites, inhibiting or activating biological pathways. For example, it may act as an inhibitor of certain enzymes by mimicking the substrate and blocking the active site.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-benzyl-4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide
- **2-{[5-benzyl-4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Uniqueness
The unique combination of functional groups in 2-{[5-benzyl-4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide provides it with distinct chemical and biological properties. The methoxyphenyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
CAS No. |
372494-61-6 |
|---|---|
Molecular Formula |
C27H25N3O4S |
Molecular Weight |
487.6g/mol |
IUPAC Name |
2-[5-benzyl-4-hydroxy-1-(2-methylphenyl)-6-oxopyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C27H25N3O4S/c1-18-10-6-8-14-22(18)30-26(33)20(16-19-11-4-3-5-12-19)25(32)29-27(30)35-17-24(31)28-21-13-7-9-15-23(21)34-2/h3-15,32H,16-17H2,1-2H3,(H,28,31) |
InChI Key |
LFEVQUDMWCPDOH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(N=C2SCC(=O)NC3=CC=CC=C3OC)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-dibromo-1H-indole-2,3-dione 3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B604565.png)

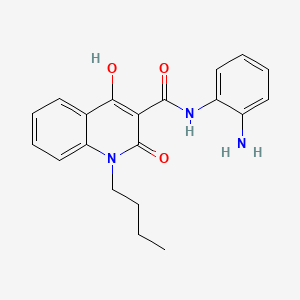
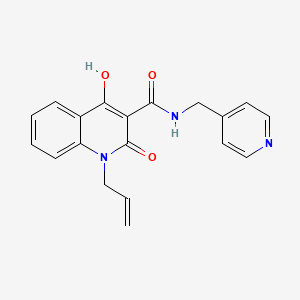
![Ethyl 3',4'-dihydrospiro[cyclopentane-1,3'-isoquinolin]-1'-yl(hydroxyimino)acetate](/img/structure/B604575.png)
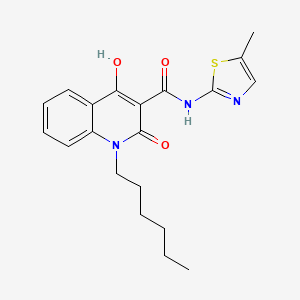
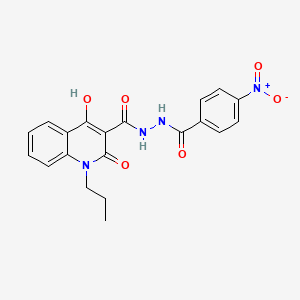

![3-[2-(4-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B604579.png)
![Methyl 5-[(4-bromoanilino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B604581.png)
![2-hydroxy-5-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B604582.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B604583.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B604585.png)
